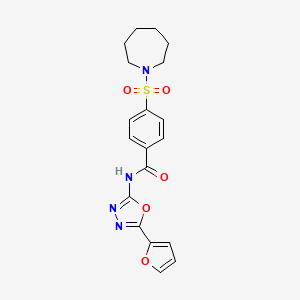

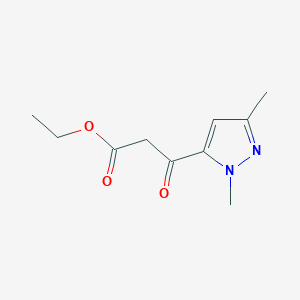

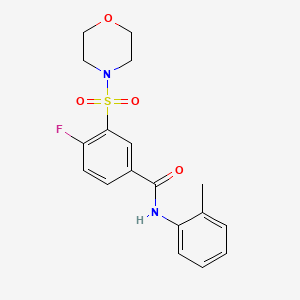

N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide”, has been described in the literature . The synthesis involves the creation of a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” features three triflate anions in the asymmetric unit, and two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .科学研究应用

化学合成和药物设计

N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺在化学合成和药物设计领域发挥着重要作用,因为它具有多功能的化学结构。研究表明,像 N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺这样的化合物在合成新型中枢神经系统 (CNS) 作用药物中至关重要。这些化合物表现出广泛的生物活性,从抗抑郁剂和抗惊厥药到抗菌作用,这使得它们在药物研究和开发中很有价值。此类化合物还被用作针对各种中枢神经系统疾病的药物合成的先导分子,突出了它们在神经药理学进步和更安全、更有效的治疗剂开发中的重要性 (Saganuwan,2017)。

抗结核活性

N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺衍生物在对抗结核病方面显示出前景。研究表明了各种衍生物的抗结核活性,这表明 N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺结构的改性可能导致有效的抗结核化合物。这些发现强调了这些化合物有可能为开发新的抗结核疗法做出贡献,从而满足对抗多药耐药结核分枝杆菌菌株的新药的迫切需求 (Asif,2014)。

凝血因子 Xa 抑制

竞争性小分子凝血因子 Xa 抑制剂的设计是 N-(2,6-二甲基喹啉-4-基)吡啶-4-甲酰胺衍生物发挥关键作用的另一个领域。这些抑制剂被探索为潜在的抗血栓剂,研究重点是开发用于急性适应症的抑制剂。这些化合物的系统开发证明了它们在制造有效抗凝剂方面的潜力,为治疗和预防血栓性疾病提供了新的途径 (Pauls 等,2001)。

作用机制

Target of Action

The primary target of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa, and Escherichia coli .

Mode of Action

The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug, and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and survival of M. tuberculosis. It induces autophagy in macrophages, which is a cellular process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The related compound isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide might have similar solubility properties affecting its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria . The compound also shows activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains .

属性

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJCSRHYAOLGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)